molecular formula C21H23Cl2NO5 B558196 Boc-tyr(2,6-DI-CL-bzl)-OH CAS No. 40298-71-3

Boc-tyr(2,6-DI-CL-bzl)-OH

Cat. No. B558196
CAS RN: 40298-71-3
M. Wt: 440,32 g/mole
InChI Key: DODHIGHXRDNRPP-SFHVURJKSA-N
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Description

“Boc-tyr(2,6-DI-CL-bzl)-OH” is a building block for the introduction of tyrosine amino-acid residues by Boc SPPS . It is also known as N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine .


Synthesis Analysis

This compound is used in peptide synthesis . The most popular reagent for cleavage of peptides from Boc-based resins is anhydrous HF . This is the most versatile and least harmful to a wide variety of peptides synthesized on Boc-based resins .


Molecular Structure Analysis

The empirical formula of “Boc-tyr(2,6-DI-CL-bzl)-OH” is C21H23Cl2NO5 . Its molecular weight is 440.32 g/mol .


Chemical Reactions Analysis

The reaction conditions for “Boc-tyr(2,6-DI-CL-bzl)-OH” involve the use of water and lithium hydroxide in tetrahydrofuran and methanol .


Physical And Chemical Properties Analysis

“Boc-tyr(2,6-DI-CL-bzl)-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=2 in ethanol) is +17.5 - +22.5 ° .

Scientific Research Applications

  • 17O NMR Spectroscopy of Carboxylic Groups : A study by Tsikaris et al. (2000) reported the detection of both carbonyl and hydroxyl 17O resonances of the carboxylic group of Boc-[17O]Tyr(2,6-diClBzl)-OH in DMSO-d6. This work highlighted the compound's utility in studying hydrogen-bonded interactions via NMR spectroscopy (Tsikaris et al., 2000).

  • Liquid Phase Peptide Synthesis : Narita (1978) utilized Boc-L-Tyr(Bzl) in the efficient coupling of peptide fragments on a soluble polymer support. This study showcases the compound's role in streamlining peptide synthesis (Narita, 1978).

  • Peptide Synthesis Protocols : In a study by Keller et al. (2003), Boc-Tyr(2,6-Cl2-Bzl)-OH was listed among various Boc-protected amino acids, indicating its importance in standard peptide synthesis protocols (Keller et al., 2003).

  • Reinvestigation of 17O NMR Findings : Theodorou et al. (2004) revisited the earlier findings of Tsikaris et al., offering a different interpretation of the observed 17O NMR resonances in Boc-[17O]Tyr(2,6-diClBzl)-OH. This study underscores the compound's utility in advanced NMR spectroscopic analysis (Theodorou et al., 2004).

  • Peptide Synthesis using Dithiadiphosphetane : A study by Pedersen et al. (1982) involving Boc-S-Tyr(Bzl)-OH, a similar compound, highlights the use of novel coupling reagents in peptide synthesis. This research contributes to the development of more efficient peptide synthesis methods (Pedersen et al., 1982).

Safety And Hazards

Users are advised to avoid breathing mist, gas or vapours of “Boc-tyr(2,6-DI-CL-bzl)-OH”. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured .

properties

IUPAC Name

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODHIGHXRDNRPP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885423
Record name L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-tyr(2,6-DI-CL-bzl)-OH

CAS RN

40298-71-3
Record name O-[(2,6-Dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40298-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-O-[(2,6-dichlorophenyl)methyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
V Tsikaris, V Moussis, M Sakarellos-Daitsiotis… - Tetrahedron …, 2000 - Elsevier
In this study we report, for the first time, on the detection of both the carbonyl (CO) and the hydroxyl (OH) 17 O resonances of the carboxylic group by 17 O NMR spectroscopy. Two …
Number of citations: 9 www.sciencedirect.com
R Gonzalez-Muniz, MT Garcia-Lopez… - Journal of medicinal …, 1995 - ACS Publications
A series of pseudopeptide analogues of the C-terminal hexapeptide of neurotensin (NTs-13), namely [TyrnW [COCH2] Phe12]-,[Ile12W [COCH2] Phe13]-, and [TyruW [CH (CN) NH] …
Number of citations: 28 pubs.acs.org
HT Le, IB Lemaire, AK Gilbert, F Jolicoeur… - Journal of medicinal …, 2003 - ACS Publications
Novel analogues of the minimal antinociceptive histogranin (HN) fragment Gly 7 -Gln-Gly-Arg 10 , in which amino acids in positions 8, 9, and 10 were replaced by lipophilic amino acids …
Number of citations: 8 pubs.acs.org
W Ma - 1998 - search.proquest.com
In the search for drug leads for functional analogs of large biological molecules such as parathyroid hormone or insulin, low molecular weight analogs are conspiciously absent. Large …
Number of citations: 0 search.proquest.com
D Krikorian, E Panou-Pomonis, C Voitharou… - Bioconjugate …, 2005 - ACS Publications
A multifunctional carrier combining B/T cell epitopes (i), a built-in vaccine adjuvant (ii), and a universal T cell epitope (iii) for the construction of potent and specific immunogenic …
Number of citations: 38 pubs.acs.org
YL Crozet - 1996 - search.proquest.com
Biologically active cyclic peptides are commonly found in nature (oxytocin, endothelin). Besides cyclic peptides feature interesting characteristics such as $\beta $-turn and $\gamma $-…
Number of citations: 2 search.proquest.com

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